REACTION_CXSMILES
|
[NH3:1].[CH:2]1([C:5]2[N:10]=[C:9]([O:11][CH3:12])[N:8]=[C:7](C(Cl)(Cl)Cl)[N:6]=2)[CH2:4][CH2:3]1>O1CCCC1>[NH2:1][C:7]1[N:6]=[C:5]([CH:2]2[CH2:4][CH2:3]2)[N:10]=[C:9]([O:11][CH3:12])[N:8]=1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1=NC(=NC(=N1)OC)C(Cl)(Cl)Cl
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Name
|
|
Quantity
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3 mL
|
Type
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solvent
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Smiles
|
O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
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Details
|
the whole is placed into a bomb tube
|
Type
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TEMPERATURE
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Details
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The mixture is cooled
|
Type
|
FILTRATION
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Details
|
filtered
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Type
|
DISSOLUTION
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Details
|
the filter residue is dissolved in 30 ml of methylene chloride
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Type
|
DRY_WITH_MATERIAL
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Details
|
the solution is dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
The residue crystallises
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=NC(=N1)C1CC1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |